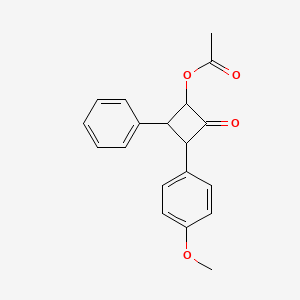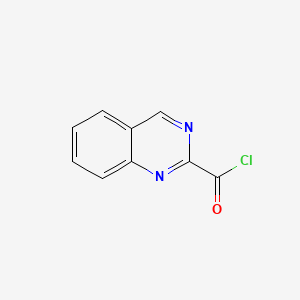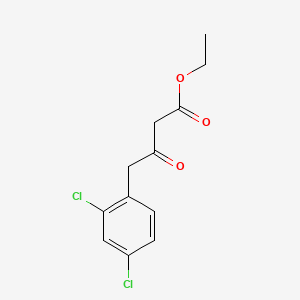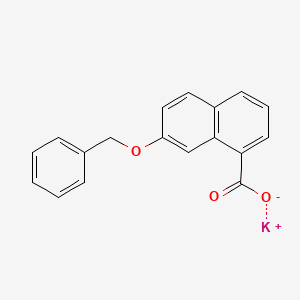
3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate, also known as MPOC, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule belongs to the class of cyclobutyl-containing compounds, which have shown promising results in various biological assays.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation. 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate has been shown to have various biochemical and physiological effects. In cancer cells, 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate has been shown to induce apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. In neurology, 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate has been shown to enhance cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival. In immunology, 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate has been shown to modulate the immune response by regulating cytokine production and T-cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate has several advantages for lab experiments, including its high purity and yield, its ability to inhibit various enzymes and signaling pathways, and its potential applications in various scientific research fields. However, 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate also has some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate. One direction is to further investigate its potential applications in cancer research, neurology, and immunology, and to explore its mechanism of action in greater detail. Another direction is to develop more efficient and cost-effective synthesis methods for 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate, which could increase its availability for scientific research. Additionally, future studies could investigate the potential use of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate as a therapeutic agent in various disease models.
Synthesemethoden
The synthesis of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate involves the reaction of 4-methoxybenzaldehyde and phenylacetic acid with cyclobutanone in the presence of a catalyst. The resulting product is then acetylated with acetic anhydride to obtain 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate. This synthesis method has been optimized to yield high purity and high yield of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In immunology, 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate has been shown to modulate the immune response by regulating cytokine production and T-cell activation.
Eigenschaften
IUPAC Name |
[3-(4-methoxyphenyl)-2-oxo-4-phenylcyclobutyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12(20)23-19-17(13-6-4-3-5-7-13)16(18(19)21)14-8-10-15(22-2)11-9-14/h3-11,16-17,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHZNBOVVXFPDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694789 |
Source


|
| Record name | 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186613-02-5 |
Source


|
| Record name | 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,2'-Bithiophene]-5,5'-diyldiboronic acid](/img/structure/B574362.png)






